

# A Systematic Review of Creatine Orotate: An Unsubstantiated Alternative to Creatine Monohydrate

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## Compound of Interest

Compound Name: Creatine orotate

Cat. No.: B8691981

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A comprehensive analysis of the existing literature reveals a significant lack of scientific evidence to support the purported superiority of **creatine orotate** over the extensively studied creatine monohydrate. While marketed with claims of enhanced bioavailability and synergistic ergogenic effects, these assertions remain largely theoretical and unsubstantiated by direct comparative human trials.

**Creatine orotate** is a salt formed from creatine, a well-established performance-enhancing supplement, and orotic acid, an intermediate in the biosynthesis of pyrimidines. The rationale behind this combination lies in the hypothesis that each component could offer distinct and complementary benefits for athletic performance and recovery. However, a systematic review of the scientific literature indicates that **creatine orotate** has not been subjected to the rigorous clinical investigation necessary to validate these claims. In contrast, creatine monohydrate is supported by a vast body of research demonstrating its safety and efficacy.

This comparison guide will objectively evaluate **creatine orotate** against creatine monohydrate, presenting the available data, theoretical mechanisms, and the significant gaps in the current scientific understanding.

## Physicochemical Properties: A Comparative Overview

A fundamental aspect of any orally administered supplement is its physical and chemical properties, which can influence its solubility, stability, and ultimately, its bioavailability. While data on **creatine orotate** is sparse, some information is available for a related compound, **tri-creatine orotate**.

Property	Creatine Orotate	Tri-Creatine Orotate	Creatine Monohydrate	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>5</sub> O <sub>6</sub>	C <sub>17</sub> H <sub>25</sub> N <sub>11</sub> O <sub>7</sub>	C <sub>4</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub>	[1][2]
Molecular Weight	287.23 g/mol	495.45 g/mol	149.15 g/mol	[1][2]
Appearance	Not specified	White, powdered solid	White, crystalline powder	[2]
Taste	Not specified	Chalky	Tasteless	[2]
Melting Point	Not specified	218-225°C	Decomposes at 303°C	[2]
Solubility in Water	Not specified	Very slightly soluble in cold water	14 g/L at 20°C	[2]
Stability	Not specified	The product is stable	Stable in solid form; degrades in solution over time	[2]

Note: The data for Tri-**Creatine Orotate** is presented as a proxy due to the lack of specific data for **Creatine Orotate**.

## Performance & Bioavailability: A Tale of Two Compounds

The primary marketing claim for **creatine orotate** is its potential for superior bioavailability and enhanced ergogenic effects compared to creatine monohydrate. This is theoretically based on the separate actions of creatine and orotic acid.

## The Creatine Component: The Gold Standard

Creatine monohydrate is the most researched and effective form of creatine.[3] Its ergogenic effects are well-documented and include:

- Increased muscle creatine and phosphocreatine stores: Leading to enhanced high-intensity exercise performance.[4]
- Improved strength and power output.[4]
- Increased lean body mass with resistance training.[4]

The bioavailability of creatine monohydrate is nearly 100%, establishing it as the benchmark against which all other forms of creatine are measured.[3]

## The Orotic Acid Component: Theoretical Benefits and Unanswered Questions

Orotic acid, also known as vitamin B13, is a precursor in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[4] It is hypothesized that orotic acid may:

- Enhance ATP production and glycogen storage.[5]
- Spike protein synthesis and accelerate muscle growth.[5]
- Improve endurance and reduce fatigue.[6]

Some older studies, primarily from the former Soviet Union, have suggested ergogenic effects of orotic acid in athletes.[5] However, these studies are not readily available for critical review and may not meet modern scientific standards. Furthermore, the European Food and Safety Authority has raised concerns about the potential carcinogenic effects of orotic acid, warranting caution.[3]

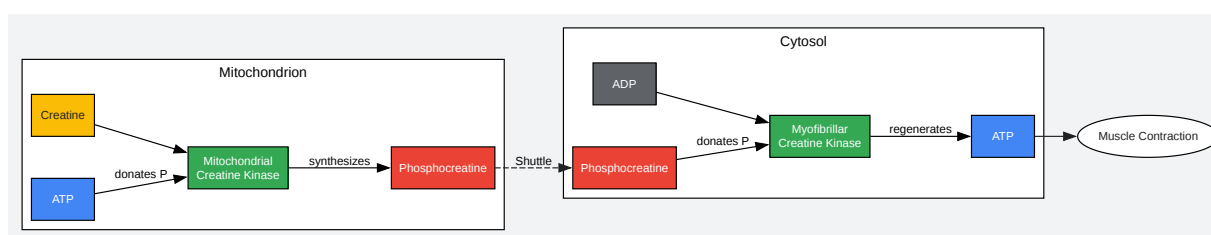
## Creatine Orotate: The Verdict is Still Out

There is a stark absence of direct, peer-reviewed research comparing the bioavailability and performance effects of **creatine orotate** to creatine monohydrate in humans. The claims of

superiority are, at present, purely speculative and extrapolated from the theoretical benefits of its individual components.

## Signaling Pathways and Mechanisms of Action

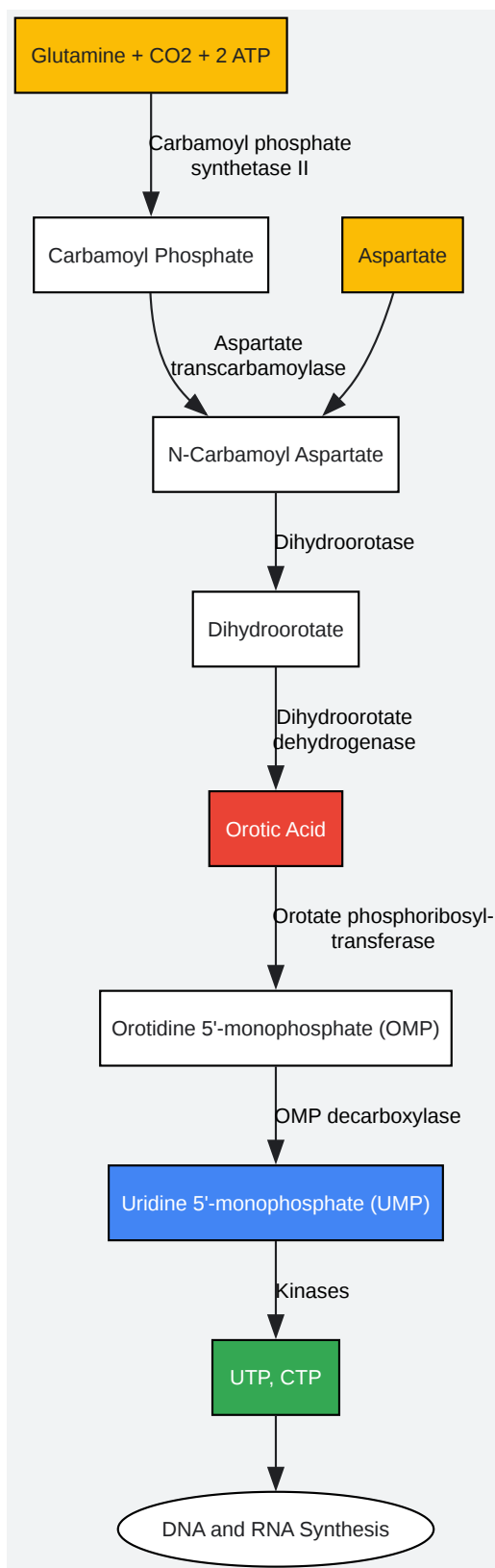
To understand the theoretical basis for **creatine orotate**, it is essential to visualize the established mechanism of creatine and the proposed role of orotic acid.



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Caption: The Creatine Phosphate Shuttle.

The primary mechanism of creatine is its role in the creatine phosphate shuttle, which facilitates the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, during high-intensity exercise.



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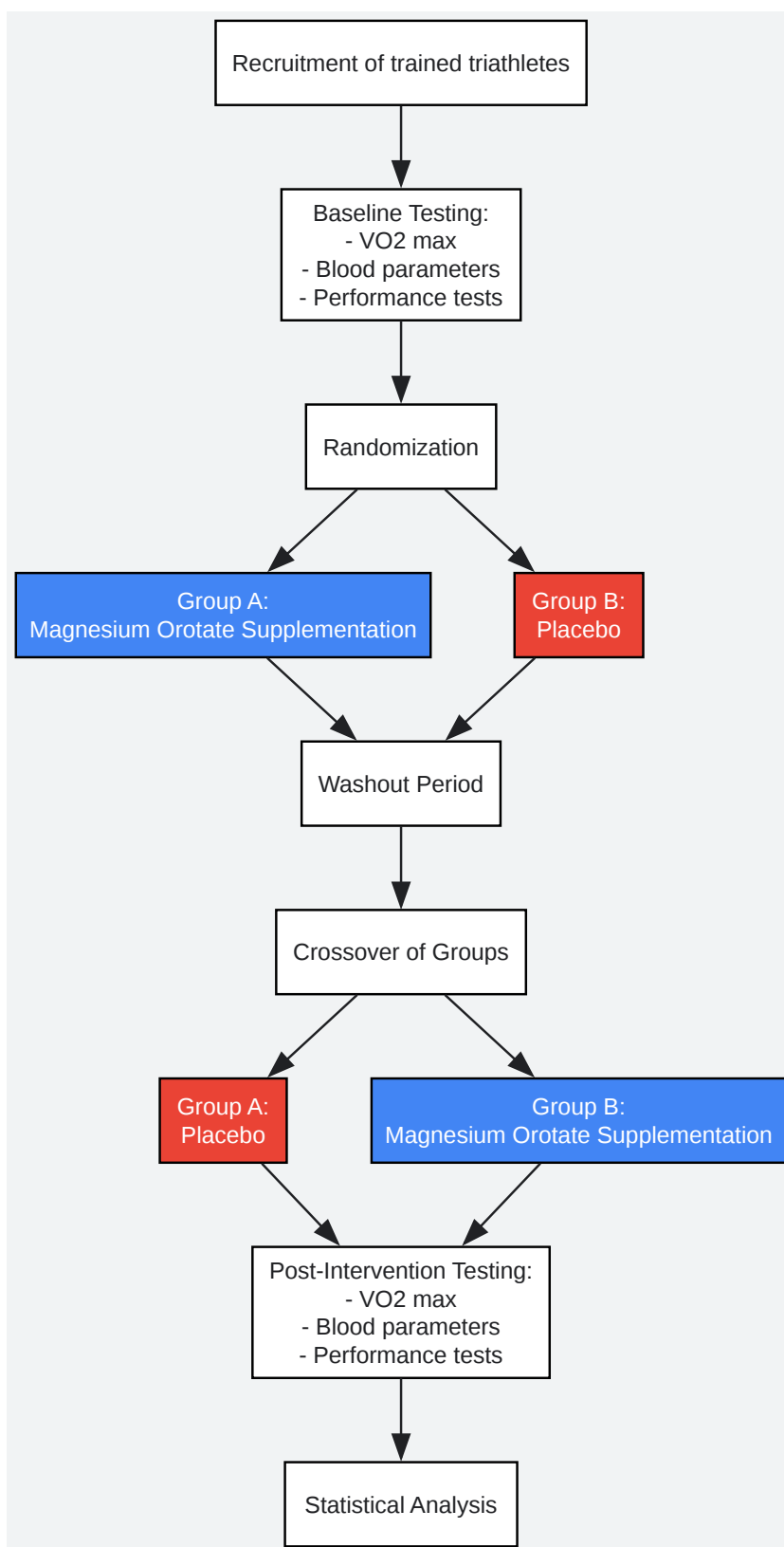
Caption: The De Novo Pyrimidine Biosynthesis Pathway.

Orotic acid is a key intermediate in the de novo synthesis of pyrimidines, which are vital components of DNA and RNA. The theoretical ergogenic benefit stems from providing an exogenous source of this intermediate, potentially enhancing nucleotide synthesis and cellular energy metabolism.

## Experimental Protocols: A Notable Absence

A critical component of a systematic review is the detailed examination of experimental methodologies. Due to the lack of human performance studies on **creatine orotate**, it is not possible to provide a specific experimental protocol. However, a typical study investigating the efficacy of a novel creatine salt would likely follow a double-blind, placebo-controlled, crossover design.

To illustrate, we can look at the methodology of a study on magnesium orotate supplementation in triathletes, which provides a relevant framework:



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Caption: A typical experimental workflow for a supplement study.

A similar rigorous design would be necessary to validate the claims made about **creatine orotate**.

## Conclusion: A Call for Evidence

In conclusion, this systematic review of the literature finds a profound lack of scientific evidence to support the use of **creatine orotate** as a superior alternative to creatine monohydrate. The claims of enhanced bioavailability and performance are based on theoretical assumptions rather than robust clinical data. For researchers, scientists, and drug development professionals, creatine monohydrate remains the undisputed gold standard for creatine supplementation due to its well-established safety, efficacy, and near-complete bioavailability.

Future research should focus on conducting well-designed, head-to-head comparative studies to elucidate the pharmacokinetic and pharmacodynamic properties of **creatine orotate**. Until such data is available, the claims surrounding **creatine orotate** should be viewed with considerable skepticism. The scientific community and consumers alike should rely on the extensive body of evidence that supports the use of creatine monohydrate for enhancing athletic performance and promoting muscle growth.

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- To cite this document: BenchChem. [A Systematic Review of Creatine Orotate: An Unsubstantiated Alternative to Creatine Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8691981#a-systematic-review-of-the-literature-on-creatine-orotate>]

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